molecular formula C18H18N2O5S B14643414 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-58-7

1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Cat. No.: B14643414
CAS No.: 54424-58-7
M. Wt: 374.4 g/mol
InChI Key: YPMGXTVFWISAHZ-UHFFFAOYSA-M
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Description

1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring with benzyl groups attached at the 1 and 3 positions, and a hydrogen sulfate group.

Chemical Reactions Analysis

1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes several types of chemical reactions:

Common reagents used in these reactions include dimethyl sulfate, diethyl sulfate, and benzyl (dimethyl)phenylammonium chloride . Major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives.

Scientific Research Applications

1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown its binding mode and interaction with target proteins .

Comparison with Similar Compounds

1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be compared with other similar compounds such as:

  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
  • 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
  • 1,3-Dibenzyl-5-nitro-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

These compounds share similar structural features but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific benzyl groups and hydrogen sulfate moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

54424-58-7

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

1,3-dibenzylpyrimidin-1-ium-2-one;hydrogen sulfate

InChI

InChI=1S/C18H17N2O.H2O4S/c21-18-19(14-16-8-3-1-4-9-16)12-7-13-20(18)15-17-10-5-2-6-11-17;1-5(2,3)4/h1-13H,14-15H2;(H2,1,2,3,4)/q+1;/p-1

InChI Key

YPMGXTVFWISAHZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=[N+](C2=O)CC3=CC=CC=C3.OS(=O)(=O)[O-]

Origin of Product

United States

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